molecular formula C17H16F3N5O B11033479 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

Cat. No.: B11033479
M. Wt: 363.34 g/mol
InChI Key: BTNFKUJDRXQWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a synthetic organic compound with the molecular formula C17H16F3N5O. This compound is characterized by its quinazoline core structure, which is substituted with ethoxy, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Substitution with Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using methylating and trifluoromethylating agents, respectively.

    Coupling with Pyrimidine Derivative: The final step involves coupling the quinazoline derivative with a pyrimidine derivative under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methyl iodide, trifluoromethyl iodide, aluminum chloride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    6-ethoxy-4-methylquinazolin-2-amine: Lacks the pyrimidine and trifluoromethyl groups, resulting in different reactivity and applications.

    6-ethoxy-4-methyl-N-[4-methylpyrimidin-2-yl]quinazolin-2-amine: Lacks the trifluoromethyl group, which may influence its potency and selectivity in biological assays.

Uniqueness

The presence of the ethoxy, methyl, and trifluoromethyl groups in 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine imparts unique chemical and biological properties to the compound. These functional groups can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16F3N5O

Molecular Weight

363.34 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

InChI

InChI=1S/C17H16F3N5O/c1-4-26-11-5-6-13-12(8-11)10(3)22-16(23-13)25-15-21-9(2)7-14(24-15)17(18,19)20/h5-8H,4H2,1-3H3,(H,21,22,23,24,25)

InChI Key

BTNFKUJDRXQWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C(F)(F)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.